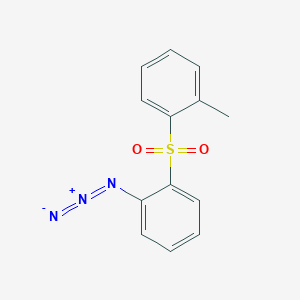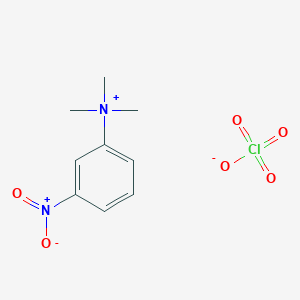
2,3,4,5-Tetrachloro-6-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7Cl4N2O2. It is characterized by the presence of four chlorine atoms, one nitro group, and one nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile typically involves the nitration of 2,3,4,5-tetrachlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrachloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the chlorine atoms.
Reduction: The primary product is 2,3,4,5-tetrachloro-6-aminobenzonitrile.
Oxidation: The products depend on the specific oxidizing agent and conditions used but can include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its unique chemical properties.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, making it useful in pharmaceutical and agrochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrachloronitrobenzene
- 1,2,4,5-Tetrachloro-3-nitrobenzene
- 2,3-Dichloro-6-nitrobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. The presence of both electron-withdrawing nitro and nitrile groups enhances its reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
61188-17-8 |
|---|---|
Molekularformel |
C7Cl4N2O2 |
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7Cl4N2O2/c8-3-2(1-12)7(13(14)15)6(11)5(10)4(3)9 |
InChI-Schlüssel |
RUEXKAHPMLPNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)

![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)


![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)





![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

